7,3',4'-Trihydroxyflavone

Descripción

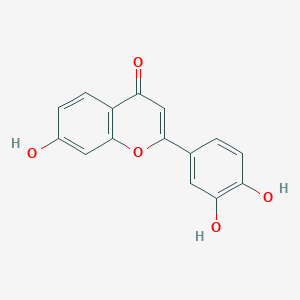

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFGJHYLIHMCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175836 | |

| Record name | Flavone, 7,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-11-0 | |

| Record name | 3′,4′,7-Trihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavone, 7,3',4'-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 7,3',4'-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,3',4'-Trihydroxyflavone: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavone subclass of polyphenols, it is characterized by a C6-C3-C6 skeleton. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a variety of plant species, highlighting its presence across different plant families. The primary documented natural sources are legumes and the bark of certain trees.

| Plant Species | Family | Part of Plant | Reference(s) |

| Trifolium repens (White Clover) | Fabaceae | Aerial parts | [1] |

| Medicago sativa (Alfalfa) | Fabaceae | Aerial parts | [1] |

| Albizia julibrissin (Persian Silk Tree) | Fabaceae | Stem bark | [2][3][4][5][6] |

| Semecarpus anacardium (Marking Nut Tree) | Anacardiaceae | Stem bark | [2] |

| Butea monosperma (Flame of the Forest) | Fabaceae | Flowers | [2][7] |

| Broad Bean (Vicia faba) | Fabaceae | Pods |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification techniques. The following sections provide detailed experimental protocols for these procedures.

Experimental Protocols

1. Extraction from Butea monosperma Flowers

This protocol details the extraction of flavonoids, including this compound, from the flowers of Butea monosperma.

-

Materials:

-

Air-dried flower powder of Butea monosperma (50 g)

-

Ethanol (300 mL)

-

Petroleum ether (60-80°C)

-

Distilled water

-

Diethyl ether

-

Ethyl acetate

-

n-Butyl alcohol

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

-

Procedure:

-

The air-dried flower powder (50 g) is subjected to Soxhlet extraction with ethanol (300 mL) for 24 hours.[8]

-

The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a residue (9.70 g).[8]

-

The residue is then treated with petroleum ether (60-80°C) to remove waxy materials.[8]

-

The defatted residue is dissolved in distilled water (50 mL) and sequentially partitioned with diethyl ether, ethyl acetate, and n-butyl alcohol.[8]

-

Each solvent fraction is concentrated under reduced pressure to yield the respective crude extracts.[8] The this compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butyl alcohol.

-

2. Column Chromatography for Purification

This protocol describes a general method for the purification of flavonoids from a crude extract using silica gel column chromatography.

-

Materials:

-

Crude extract (e.g., from Butea monosperma)

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvents: Dichloromethane, Diethyl ether

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

-

-

Procedure:

-

The crude ether extract is dissolved in a minimal amount of ethanol and adsorbed onto a small amount of silica gel.[8]

-

A slurry of silica gel in dichloromethane is prepared and packed into a glass column.

-

The dried extract-silica gel mixture is loaded onto the top of the packed column.

-

The column is eluted with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of diethyl ether (e.g., 4:1, 1:1 v/v).[8]

-

Fractions of the eluate are collected in separate tubes.

-

The collected fractions are monitored by TLC using a dichloromethane:diethyl ether (2:1) solvent system to identify the fractions containing the target compound.[8]

-

Fractions containing the purified this compound are combined and the solvent is evaporated.

-

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be employed. The following is a general protocol that can be adapted.

-

Instrumentation:

-

Preparative HPLC system with a pump, injector, and a UV-vis or photodiode array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm).

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

A typical gradient could be: 10-40% B over 30 minutes, with a flow rate of 10-20 mL/min. The exact gradient should be optimized based on analytical HPLC results.

-

-

Procedure:

-

The partially purified fraction from column chromatography is dissolved in a minimal amount of the initial mobile phase.

-

The solution is filtered through a 0.45 µm filter.

-

The sample is injected onto the preparative HPLC column.

-

Fractions are collected based on the retention time of the target compound, as determined by prior analytical HPLC analysis.

-

The purity of the collected fractions is confirmed by analytical HPLC.

-

The solvent is removed from the pure fractions by rotary evaporation or lyophilization.

-

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize some of the key findings.

Table 1: Antioxidant and Anti-inflammatory Activity of this compound

| Activity | Assay | IC50 (µM) | Cell Line/System | Reference(s) |

| Antioxidant | DPPH radical scavenging | 2.2 | Cell-free | [2] |

| Antioxidant | Peroxynitrite radical scavenging | 5.78 | Cell-free | [2] |

| Antioxidant | Total reactive oxygen species (ROS) reduction | 3.9 | Rat kidney homogenates | [2] |

| Antioxidant | Cellular ROS scavenging | 2.71 | RAW 264.7 macrophages | [1] |

| Anti-inflammatory | COX-1 inhibition | 36.7 | Cell-free | [2] |

| Anti-inflammatory | Nitric Oxide (NO) suppression (2D) | 26.7 | RAW 264.7 macrophages | [1] |

| Anti-inflammatory | Nitric Oxide (NO) suppression (3D) | 48.6 | RAW 264.7 macrophages | [1] |

| Anti-inflammatory | c-Src kinase inhibition | 20.9 | Cell-free | [1] |

Table 2: Anticancer Activity of this compound (and related trihydroxyflavones)

| Cell Line | Cancer Type | IC50 (µM) | Compound | Reference(s) |

| A549 | Lung Cancer | 10-50 | Trihydroxyflavone derivatives | [9] |

| MCF-7 | Breast Cancer | 10-50 | Trihydroxyflavone derivatives | [9] |

| U87 | Brain Epithelial Cancer | >50 | Trihydroxyflavone derivatives | [9] |

| HeLa | Cervical Cancer | 22.56 (µg/mL) | 7-hydroxyflavone | [10] |

| MDA-MB-231 | Breast Cancer | 3.86 (µg/mL) | 7-hydroxyflavone | [10] |

Note: Data for related trihydroxyflavones are included to provide a broader context of their potential anticancer activities.

Signaling Pathway Interactions

This compound exerts its biological effects by modulating various cellular signaling pathways. This section details its known interactions with key inflammatory pathways.

JAK-STAT Signaling Pathway

This compound has been shown to inhibit the JAK-STAT signaling pathway, a critical regulator of inflammation. The proposed mechanism involves the direct binding of the flavone to the non-receptor tyrosine kinase c-Src.[1] This interaction inhibits the phosphorylation and subsequent dimerization of STAT proteins, which are crucial steps for their translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

Caption: Inhibition of the JAK-STAT pathway by this compound through c-Src binding.

TNF Signaling Pathway

The anti-inflammatory effects of this compound are also mediated through the Tumor Necrosis Factor (TNF) signaling pathway. It is proposed that the flavone's inhibition of c-Src, which associates with the TNF receptor, leads to the downregulation of downstream inflammatory mediators.[1]

Caption: Modulation of the TNF signaling pathway by this compound via c-Src inhibition.

IL-17 Signaling Pathway

This compound has been shown to exert anti-inflammatory activity through the Interleukin-17 (IL-17) pathway.[1] While the precise molecular target is still under investigation, it is known that the IL-17 receptor complex recruits Act1, which in turn interacts with TRAF6 to activate downstream signaling cascades, including NF-κB and MAPKs. It is plausible that this compound interferes with the formation or function of this signaling complex.

Caption: Postulated interference of this compound with the IL-17 signaling pathway.

Conclusion

This compound is a promising natural product with well-documented antioxidant and anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources and detailed protocols for its isolation and purification. Furthermore, the elucidation of its interactions with key inflammatory signaling pathways, such as JAK-STAT, TNF, and IL-17, provides a foundation for understanding its mechanism of action and for its potential development as a therapeutic agent. The presented data and methodologies are intended to facilitate further research and development in this exciting area of natural product science.

References

- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Antioxidant activity from the stem bark of Albizzia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. i.herbalreality.com [i.herbalreality.com]

- 5. mdpi.com [mdpi.com]

- 6. uk.typology.com [uk.typology.com]

- 7. This compound - Wikidata [wikidata.org]

- 8. troindia.in [troindia.in]

- 9. mdpi.com [mdpi.com]

- 10. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7,3',4'-Trihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,3',4'-Trihydroxyflavone, also known as 5-Deoxyluteolin, is a flavonoid compound that has garnered significant interest within the scientific community. As a member of the flavone subclass of flavonoids, it is characterized by a C6-C3-C6 carbon skeleton. This compound has been isolated from various natural sources, including the stem bark of Albizzia julibrissin, and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and potential roles in bone metabolism.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its known signaling pathway interactions.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | [2] |

| Synonyms | 3',4',7-Trihydroxyflavone, 5-Deoxyluteolin | [1] |

| CAS Number | 2150-11-0 | [1] |

| Molecular Formula | C₁₅H₁₀O₅ | [1][3] |

| Molecular Weight | 270.24 g/mol | [2][3] |

| Melting Point | 326-327 °C | [3][4] |

| Boiling Point | 572.8 ± 50.0 °C (Predicted) | [3][4] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mL | [1] |

| LogP (Computed) | 2.84 - 2.9 | [2][3] |

| UV-Vis λmax | 238, 343 nm (in Methanol) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's properties and biological activities. Below are protocols for key experimental procedures.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a critical parameter for pre-formulation studies.[5]

-

Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm syringe filter.[5]

-

Quantification: Carefully collect the supernatant. Dilute the saturated supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), monitoring at the compound's λmax (around 343 nm).[5]

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This widely used spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.[6][7][8]

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive.[6] The absorbance of this working solution at 517 nm should be approximately 1.0.[8]

-

Test Compound: Prepare a stock solution of this compound in a solvent such as DMSO or methanol. Create a series of serial dilutions from this stock solution.

-

Positive Control: Prepare serial dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox.[8]

-

-

Assay Procedure (96-well plate format):

-

Add a defined volume (e.g., 100 µL) of each dilution of the test compound and positive control to separate wells.

-

Add the same volume of solvent to control wells (blank).

-

To each well, add an equal volume (e.g., 100 µL) of the DPPH working solution to initiate the reaction.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[6][9]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[8]

-

-

IC₅₀ Determination: Plot the percent inhibition against the concentration of the test compound. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, can be determined from this curve.

Gene Expression Analysis (Reverse Transcription Quantitative PCR - RT-qPCR)

RT-qPCR is used to quantify the expression of specific genes, such as pro-inflammatory cytokines, in response to treatment with this compound.[10][11]

-

Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages) and treat them with this compound for a specified duration, including appropriate vehicle controls and positive controls (e.g., LPS stimulation).

-

Total RNA Extraction: Isolate total RNA from the cells using a suitable method, such as a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit).[10] Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and/or microfluidic electrophoresis.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could interfere with the qPCR reaction.[12]

-

Reverse Transcription (cDNA Synthesis): Convert the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[12]

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the target gene (e.g., IL-6, TNF-α) and a reference (housekeeping) gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence produced during the amplification cycles.

-

-

Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative gene expression of the target genes, normalized to the reference gene, using a method such as the 2-ΔΔCT method.[11]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Activity via the JAK-STAT Pathway

Studies have shown that this compound can exert anti-inflammatory effects through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. It has been proposed that the compound binds to cellular-Src (c-Src) tyrosine kinase. This binding interferes with the phosphorylation and subsequent dimerization of STAT proteins, which are crucial steps for their translocation to the nucleus and the transcription of downstream pro-inflammatory mediators.[13]

Inhibition of Osteoclastogenesis via RANKL/NFATc1 Signaling

This compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[1] This is achieved by interfering with the RANKL signaling pathway. RANKL (Receptor Activator of Nuclear Factor κB Ligand) binding to its receptor, RANK, on osteoclast precursors triggers a cascade that leads to the activation of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), a master transcription factor for osteoclastogenesis. By inhibiting this pathway, the flavone reduces the expression of osteoclast-specific genes, thereby preventing bone loss.[1][14]

Inhibition of Cyclooxygenase-1 (COX-1)

This compound has been identified as an inhibitor of the COX-1 enzyme, with a reported IC₅₀ of 36.7 µM.[1] The COX-1 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators in inflammation and platelet aggregation.[15] By inhibiting COX-1, this flavone can reduce the production of these pro-inflammatory molecules.

Analytical Workflows

Standardized workflows are essential for reproducible research. The following diagrams illustrate logical flows for common analyses performed on flavonoids like this compound.

General Workflow for Anti-inflammatory Activity Screening

This diagram outlines the typical steps involved in assessing the anti-inflammatory potential of a compound in vitro.

Workflow for Spectroscopic and Chromatographic Analysis

This diagram illustrates the process of identifying and quantifying this compound from a sample, such as a plant extract.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 3',4',7-Trihydroxyflavone | C15H10O5 | CID 5322065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:2150-11-0 | Chemsrc [chemsrc.com]

- 4. This compound | 2150-11-0 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. marinebiology.pt [marinebiology.pt]

- 10. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Ca2+-NFATc1 Signaling and Its Modulation on Osteoclastogenesis [mdpi.com]

- 15. Flavonoids: Antiplatelet Effect as Inhibitors of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

7,3',4'-Trihydroxyflavone: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid with significant research interest. Intended for researchers, scientists, and professionals in drug development, this document compiles essential physicochemical data, detailed experimental protocols for solubility determination, and an overview of its interaction with key cellular signaling pathways.

Physicochemical Properties

This compound, also known as Fisetin, is a flavonoid aglycone.[1] Its basic physicochemical properties are summarized below.

| Property | Value | Reference |

| Synonyms | 3',4',7-Trihydroxyflavone, 5-Deoxyluteolin | [2] |

| CAS Number | 2150-11-0 | [2] |

| Molecular Formula | C₁₅H₁₀O₅ | [2] |

| Molecular Weight | 270.24 g/mol | [3] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data for this compound in various common laboratory solvents.

| Solvent | Solubility | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Experimental | [2] |

| Dimethylformamide (DMF) | 5 mg/mL | Experimental | [2] |

| Water | 0.104 g/L (104 µg/mL) | Calculated | [4] |

Like many flavonoids, this compound exhibits low aqueous solubility but is soluble in polar organic solvents.[5] For many experimental applications, a common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous experimental medium.[6]

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the shake-flask method, a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound, followed by quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[7][8]

Principle

An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic or acetic acid)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator

-

Centrifuge or syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time (typically 24 to 48 hours) to reach equilibrium.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully remove the saturated supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.

-

-

HPLC-UV Analysis:

-

Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. Analyze these standards by HPLC-UV to construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system. A typical reversed-phase HPLC method for flavonoids would utilize a C18 column with a gradient elution of an acidic aqueous mobile phase and an organic solvent like acetonitrile.[9] Detection is typically performed at the λmax of the flavonoid.

-

Data Analysis

-

From the HPLC data, determine the peak area corresponding to this compound in the diluted supernatant sample.

-

Using the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated supernatant. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Involvement in Cellular Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating several key signaling pathways. Research indicates its ability to suppress the overexpression of pro-inflammatory mediators through the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways. Furthermore, it has been demonstrated to exert its anti-inflammatory activity through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

References

- 1. This compound | CAS#:2150-11-0 | Chemsrc [chemsrc.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 3',4',7-Trihydroxyflavone | C15H10O5 | CID 5322065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. phytohub.eu [phytohub.eu]

- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. enamine.net [enamine.net]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

Stability and Storage of 7,3',4'-Trihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, a flavonoid with significant antioxidant and anti-inflammatory properties, requires careful handling and storage to maintain its chemical integrity and biological activity. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment. The information presented is intended to support researchers and drug development professionals in ensuring the quality and reliability of their studies involving this compound.

Introduction

This compound, also known as 5-deoxyluteolin, is a flavonoid found in various plants. It has garnered interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and antioxidant effects.[1] The stability of this compound is a critical factor that can influence experimental outcomes and the shelf-life of potential pharmaceutical formulations. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidative agents. Understanding the stability profile of this compound is therefore essential for accurate and reproducible research.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

-

Solid Form: As a solid, this compound should be stored in a tightly sealed container in a dry and cool place. A product data sheet from a commercial supplier indicates that the compound is stable for at least four years when stored at -20°C. For routine laboratory use, storage at 2-8°C in a desiccator is also a common practice to protect it from moisture. It is crucial to protect the solid compound from light by using amber-colored vials or storing it in a dark location.

-

Solutions: Stock solutions of this compound are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[2] To minimize degradation in solution, it is advisable to:

-

Prepare fresh solutions before use whenever possible.

-

For longer-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

-

Store stock solutions at -20°C or -80°C.

-

Protect solutions from light by using amber vials or wrapping containers with aluminum foil.

-

Stability Profile and Degradation Pathways

Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Generally more stable in acidic conditions compared to alkaline conditions. Prolonged exposure to strong acids and heat may cause some degradation. | Cleavage of the C-ring, leading to the formation of phenolic acids and other simpler aromatic compounds. |

| Alkaline Hydrolysis | Susceptible to degradation in neutral to alkaline environments (pH > 6). The rate of degradation is expected to increase with increasing pH and temperature. | Ring-opening of the heterocyclic C-ring, followed by further oxidation and rearrangement to form various degradation products. |

| Oxidative Stress | The catechol moiety (3',4'-dihydroxy groups) on the B-ring makes the molecule susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to significant degradation. | Formation of quinone-type structures and other oxidation products. |

| Thermal Stress | As a solid, the compound is relatively stable at ambient temperatures. In solution, elevated temperatures will accelerate hydrolytic and oxidative degradation. The target for thermal degradation in forced studies is typically 5-20%.[3] | Similar to hydrolytic and oxidative degradation products, with the rate of formation being temperature-dependent. |

| Photochemical Stress | Flavonoids are known to be sensitive to light, particularly UV radiation. Exposure to light can induce photochemical degradation. Photostability testing is a crucial part of stability assessment as per ICH guidelines.[6] | Photodegradation can lead to a complex mixture of products through various reactions such as oxidation and dimerization. |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the most common technique for this purpose.[7][8][9][10][11]

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

a) Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

b) Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

-

Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period. After the incubation, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.

-

Thermal Degradation (in solution): Heat the stock solution at a high temperature (e.g., 80-100°C) for a specified period.

-

Thermal Degradation (solid state): Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period.

-

Photostability: Expose the stock solution in a transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions.

c) Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is a representative HPLC method suitable for the analysis of this compound and its degradation products. Method optimization may be required.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD). |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | Acetonitrile. |

| Gradient Elution | A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B. The gradient should be optimized to separate all degradation products from the parent peak. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Injection Volume | 10 µL. |

| Detection | DAD detection at a wavelength where this compound and its degradation products show significant absorbance (e.g., scanning from 200-400 nm, with quantification at a specific wavelength like 254 nm or 340 nm). |

| Data Analysis | Peak purity analysis should be performed using the DAD data to ensure that the main peak is free from co-eluting impurities. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound. |

Signaling Pathways and Biological Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for interpreting the biological consequences of its degradation.

Inhibition of Pro-inflammatory Pathways

Studies on this compound and structurally similar flavonoids have shown that they can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Additionally, this compound has been shown to be involved in the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway and can bind to and inhibit cellular-Src (c-Src) tyrosine kinase.[1]

Experimental and Logical Workflows

The systematic evaluation of the stability of this compound involves a logical progression from initial stress testing to the development of a robust analytical method.

The relationship between storage conditions and the stability of this compound is a critical consideration for maintaining its integrity.

Conclusion

The stability of this compound is paramount for its effective use in research and development. This guide provides a comprehensive framework for understanding and managing the stability of this promising flavonoid. By adhering to the recommended storage and handling procedures and employing robust analytical methods for stability assessment, researchers can ensure the quality and integrity of their work. While specific degradation kinetics for this compound await detailed investigation, the principles and protocols outlined herein, based on the broader class of flavonoids, offer a solid foundation for its study and application.

References

- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. longdom.org [longdom.org]

- 4. ijrpp.com [ijrpp.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. web.vscht.cz [web.vscht.cz]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

The Biosynthesis of 7,3',4'-Trihydroxyflavone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, commonly known as fisetin, is a plant flavonol with a growing body of research highlighting its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. While the complete pathway in plants has not been definitively elucidated, a putative biosynthetic route has been proposed and functionally reconstructed in microbial systems. This technical guide provides a comprehensive overview of the proposed biosynthesis of fisetin, detailing the enzymatic steps, key enzymes, and their characteristics. It presents available quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of the pathway, and visual diagrams of the core biosynthetic pathway and related experimental workflows to facilitate further research and development.

Proposed Biosynthetic Pathway of this compound (Fisetin)

The biosynthesis of fisetin is believed to originate from the general phenylpropanoid pathway, starting with the aromatic amino acid L-tyrosine. The proposed pathway involves a series of enzymatic reactions, including deamination, CoA ligation, chalcone formation and reduction, isomerization, and subsequent hydroxylations.

The key steps in the proposed pathway are:

-

L-tyrosine to p-Coumaric Acid: The pathway initiates with the deamination of L-tyrosine to p-coumaric acid, catalyzed by Tyrosine Ammonia Lyase (TAL) .

-

p-Coumaric Acid to p-Coumaroyl-CoA: p-Coumaric acid is then activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumaroyl-CoA Ligase (4CL) .

-

p-Coumaroyl-CoA to Isoliquiritigenin: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. In concert with Chalcone Reductase (CHR) , this reaction leads to the formation of the 6'-deoxychalcone, isoliquiritigenin.

-

Isoliquiritigenin to Liquiritigenin: Chalcone Isomerase (CHI) catalyzes the stereospecific isomerization of isoliquiritigenin to the flavanone, liquiritigenin.

-

Liquiritigenin to Garbanzol: The flavanone liquiritigenin is then hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) to form the dihydroflavonol, garbanzol.

-

Garbanzol to Resokaempferol: Flavonol Synthase (FLS) introduces a double bond between C2 and C3 of the C-ring of garbanzol to yield the flavonol, resokaempferol.

-

Resokaempferol to this compound (Fisetin): The final step is the hydroxylation of resokaempferol at the 3'-position of the B-ring, catalyzed by a Flavonoid 3'-Monooxygenase (FMO) , a cytochrome P450-dependent enzyme, to produce fisetin.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes. While specific kinetic data for all enzymes with the exact intermediates of the fisetin pathway are not available, the following tables summarize the known kinetic parameters for homologous enzymes from various plant sources acting on relevant substrates. This data provides a valuable reference for understanding the potential rate-limiting steps and for selecting candidate genes for metabolic engineering.

Table 1: Kinetic Parameters of Early Pathway Enzymes

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) | Reference |

| Tyrosine Ammonia Lyase (TAL) | Chryseobacterium luteum | L-Tyrosine | 19 | - | 1.63 x 10⁶ | [1] |

| 4-Coumaroyl-CoA Ligase (4CL) | Marchantia paleacea | p-Coumaric Acid | 93.99 | 1.44 | 1.53 x 10⁴ | [2] |

| Populus trichocarpa x P. deltoides | 4-Coumaric Acid | ~80 | - | - | [3] | |

| Chalcone Synthase (CHS) | Dendranthema x morifolium | p-Coumaroyl-CoA | 0.8 ± 0.1 | 0.031 ± 0.001 | 3.88 x 10⁴ | |

| Chalcone Reductase (CHR) | - | - | N/A | N/A | N/A | |

| Chalcone Isomerase (CHI) | Oryza sativa | Naringenin Chalcone | 11.60 | 69.35 | 5.98 x 10⁶ | [4] |

Table 2: Kinetic Parameters of Late Pathway Enzymes

| Enzyme | Organism | Substrate | K_m (µM) | V_max (µM/min) | Reference |

| Flavanone 3-Hydroxylase (F3H) | Carthamus tinctorius | Naringenin | 43.75 ± 7.12 | 22.90 ± 0.94 | [5] |

| Flavonol Synthase (FLS) | Camellia sinensis | Dihydroquercetin | 4.8 ± 0.2 | - | [6] |

| Flavonoid 3'-Monooxygenase (FMO) | Malus x domestica | Naringenin | 0.12 - 2.5 | - | [7] |

| Dihydrokaempferol | 0.12 - 2.5 | - | [7] |

Note: Kinetic data for F3H, FLS, and FMO with the specific substrates of the fisetin pathway (liquiritigenin, garbanzol, and resokaempferol) are limited. The data presented here are for structurally related and commonly tested substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying the enzymes of the fisetin pathway in Escherichia coli.

Methodology:

-

Gene Synthesis and Cloning: Codon-optimized synthetic genes encoding the target enzymes (TAL, 4CL, CHS, CHR, CHI, F3H, FLS, FMO) are cloned into a suitable E. coli expression vector, such as pET-28a(+), which often includes an N-terminal His6-tag for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.[6]

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient. The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

The following are general protocols for assaying the activity of the key enzymes in the fisetin biosynthetic pathway. Substrates like garbanzol and resokaempferol may need to be chemically or biosynthetically synthesized if not commercially available.

3.2.1. Chalcone Reductase (CHR) Coupled Assay with CHS

-

Principle: This assay measures the formation of isoliquiritigenin (the product of the coupled reaction) from p-coumaroyl-CoA and malonyl-CoA in the presence of NADPH.

-

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 10 µM p-coumaroyl-CoA, 30 µM malonyl-CoA, 1 mM NADPH, purified CHS, and the CHR-containing protein extract.

-

Procedure: The reaction is initiated by the addition of the substrates. The mixture is incubated at 30°C for a defined period (e.g., 30 minutes). The reaction is stopped by the addition of an equal volume of acetonitrile.

-

Analysis: The reaction products are analyzed by HPLC-UV at a wavelength of ~370 nm to detect isoliquiritigenin.

3.2.2. Flavanone 3-Hydroxylase (F3H) Assay

-

Principle: This assay measures the conversion of liquiritigenin to garbanzol.

-

Reaction Mixture: 100 mM Tris-HCl buffer (pH 7.5), 100 µM liquiritigenin, 2 mM 2-oxoglutarate, 5 mM sodium ascorbate, 50 µM FeSO₄, and purified F3H.

-

Procedure: The reaction is initiated by adding the enzyme. The mixture is incubated at 30°C for 30-60 minutes. The reaction is terminated by adding an equal volume of methanol.

-

Analysis: The formation of garbanzol is monitored by HPLC-UV at ~280 nm.

3.2.3. Flavonol Synthase (FLS) Assay

-

Principle: This assay measures the conversion of garbanzol to resokaempferol.

-

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 100 µM garbanzol, 2 mM 2-oxoglutarate, 5 mM sodium ascorbate, 50 µM FeSO₄, and purified FLS.

-

Procedure: The reaction is initiated by adding the enzyme and incubated at 30°C for 30-60 minutes. The reaction is stopped with methanol.

-

Analysis: The production of resokaempferol is analyzed by HPLC-UV at ~350 nm.

3.2.4. Flavonoid 3'-Monooxygenase (FMO) Assay

-

Principle: This assay measures the conversion of resokaempferol to fisetin. This enzyme is typically a cytochrome P450 and requires a cytochrome P450 reductase (CPR) for activity.

-

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.5), 100 µM resokaempferol, 1 mM NADPH, and microsomes prepared from yeast or insect cells co-expressing the FMO and a CPR, or a reconstituted system with purified enzymes.

-

Procedure: The reaction is started by adding NADPH and incubated at 30°C for 30-60 minutes. The reaction is stopped with acetonitrile.

-

Analysis: The formation of fisetin is monitored by HPLC-UV at ~360 nm.

HPLC Analysis of Fisetin and its Precursors

This section provides a general HPLC method that can be adapted for the separation and quantification of fisetin and its biosynthetic precursors.

Instrumentation and Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic or phosphoric acid (Solvent A) is typically employed.[9]

-

Gradient Program (Example):

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30-35 min: 80-20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detector set at multiple wavelengths to optimally detect all intermediates and the final product (e.g., 280 nm for flavanones, 350-370 nm for chalcones and flavonols). A diode-array detector (DAD) is ideal for this purpose.

-

Sample Preparation: Reaction mixtures are typically quenched with an organic solvent (e.g., acetonitrile or methanol), centrifuged to remove precipitated protein, and the supernatant is injected into the HPLC system.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for understanding its formation in plants and for its heterologous production in microbial hosts. While significant progress has been made in identifying the key enzymes and reconstructing the pathway, further research is needed to fully characterize the enzymatic steps, particularly in fisetin-accumulating plant species. The determination of the kinetic parameters of all enzymes with their specific substrates in the fisetin pathway will be crucial for identifying and overcoming potential bottlenecks in metabolic engineering strategies. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this important biosynthetic pathway, with the ultimate goal of enabling sustainable and high-level production of fisetin for its potential applications in human health.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo biosynthesis of garbanzol and fustin in Streptomyces albus based on a potential flavanone 3‐hydroxylase with 2‐hydroxylase side activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 5. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and purification of His-tagged flavonol synthase of Camellia sinensis from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Expression and Purification [protocols.io]

- 8. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

7,3',4'-Trihydroxyflavone: An In-Depth Technical Guide to its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant interest for its potent antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying its antioxidant activity. It delves into the compound's direct radical scavenging capabilities and its modulatory effects on intracellular antioxidant signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its antioxidant efficacy, and visualizes the core signaling pathways involved. The evidence presented herein positions this compound as a promising candidate for further investigation in the development of novel therapeutics targeting oxidative stress-related pathologies.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is implicated in the pathogenesis of a wide array of chronic and degenerative diseases. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are recognized for their significant antioxidant potential. This compound, a member of the flavone subclass, exhibits notable antioxidant effects, which are primarily attributed to its specific chemical structure, particularly the presence and arrangement of hydroxyl groups. This guide explores the multifaceted antioxidant mechanisms of this compound, providing a foundational resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Direct Radical Scavenging Activity

The primary antioxidant mechanism of this compound lies in its ability to directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The catechol moiety (3'- and 4'-hydroxyl groups) on the B-ring is a critical structural feature responsible for this activity.[1] Upon donating a hydrogen atom or an electron, the resulting flavonoid radical is stabilized through resonance, rendering it less reactive.

Quantitative Data on Radical Scavenging

The radical scavenging efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the compound's potency in scavenging specific free radicals. A lower IC50 value indicates a higher antioxidant activity.

| Antioxidant Assay | Test System | IC50 Value (µM) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Cell-free | 2.2 | [2] |

| Peroxynitrite (ONOO-) Radical Scavenging | Cell-free | 5.78 | [2] |

| Cellular Reactive Oxygen Species (ROS) Scavenging | Rat kidney homogenates | 3.9 | [2] |

| Cellular Reactive Oxygen Species (ROS) Scavenging | tBHP-stressed macrophages | 2.71 | [1] |

| Nitric Oxide (NO) Suppression | LPS-stimulated 2D macrophages | 26.7 | [1] |

| Nitric Oxide (NO) Suppression | LPS-stimulated 3D macrophages | 48.6 | [1] |

Modulation of Intracellular Antioxidant Pathways

Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

While direct experimental evidence for this compound is still emerging, studies on structurally similar flavonoids, such as 6,7,4′-trihydroxyflavanone, have demonstrated the ability to activate the Nrf2/HO-1 pathway.[3] Activation of Nrf2, a transcription factor, leads to its translocation to the nucleus and binding to the ARE in the promoter region of several antioxidant genes. This, in turn, upregulates the expression of a suite of cytoprotective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that work in concert to neutralize superoxide radicals and hydrogen peroxide.

The proposed mechanism involves the dissociation of Nrf2 from its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1), allowing for its nuclear translocation and subsequent gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvette, add a specific volume of the this compound solution at various concentrations.

-

Add the DPPH solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by intracellular ROS.

Protocol:

-

Cell Culture:

-

Seed adherent cells (e.g., macrophages, hepatocytes) in a 96-well plate and allow them to attach overnight.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound.

-

Prepare a working solution of DCFH-DA (e.g., 20 µM) in a suitable cell culture medium.

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Induce oxidative stress by adding a ROS generator, such as tert-butyl hydroperoxide (tBHP).

-

Incubate the cells with the DCFH-DA working solution.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

-

-

Calculation:

-

The CAA value is calculated based on the reduction in fluorescence in the presence of the antioxidant compared to the control.

-

Western Blot Analysis for Nrf2 and HO-1

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2 and HO-1, in cell lysates.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for a specified time.

-

Lyse the cells to extract total protein or separate cytosolic and nuclear fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2 and HO-1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image and quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound demonstrates significant antioxidant potential through a dual mechanism of action: direct scavenging of reactive oxygen species and the likely modulation of the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant defenses. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into its therapeutic applications. Future studies should focus on confirming the direct activation of the Nrf2 pathway by this compound and evaluating its efficacy in in vivo models of oxidative stress-related diseases. The compelling preclinical data suggest that this compound is a promising natural compound for the development of novel antioxidant-based therapies.

References

The Anti-inflammatory Action of 7,3',4'-Trihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth analysis of its core anti-inflammatory mechanisms of action. Through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), this compound effectively suppresses the production of a wide array of pro-inflammatory mediators. This document summarizes the quantitative data from pertinent studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their anti-inflammatory potential.[1] Among these, this compound has emerged as a potent inhibitor of inflammatory processes. This guide delineates the molecular mechanisms that underpin its anti-inflammatory effects, focusing on its interactions with pivotal signaling pathways and its ability to modulate the expression of inflammatory mediators.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound is primarily attributed to its ability to interfere with pro-inflammatory signaling cascades and reduce the expression of downstream inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly suppress the production of key molecules that drive the inflammatory response in various cell models, including lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and BV2 microglial cells.[2][3] This inhibition extends to nitric oxide (NO), prostaglandin E2 (PGE2), and a range of pro-inflammatory cytokines.[1][3]

The production of NO and PGE2 is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[3][4] this compound effectively downregulates the expression of both iNOS and COX-2, thereby reducing the levels of these inflammatory mediators.[2][3] Furthermore, it curtails the gene expression and production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3]

Modulation of Key Signaling Pathways

The suppressive effects of this compound on inflammatory mediator production are a direct consequence of its ability to modulate upstream signaling pathways.

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.[7][8] this compound has been observed to inhibit the phosphorylation of key components of the NF-κB pathway, thereby preventing its activation.[2]

The MAPK pathway, comprising cascades involving extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[9][10] Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes.[9] this compound has been shown to diminish the LPS-induced phosphorylation of ERK and JNK, indicating its ability to suppress MAPK-mediated inflammation.[2]

Recent evidence suggests that this compound also exerts its anti-inflammatory effects through the JAK-STAT pathway.[3][11] This pathway is critical for cytokine signaling. The flavone has been found to bind to cellular-Src tyrosine kinase (c-Src), a non-receptor tyrosine kinase.[3] By binding to c-Src, this compound can downregulate the dimerization of STAT proteins, a crucial step in the activation of the JAK-STAT pathway, and subsequently inhibit the expression of downstream target genes.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.

| Parameter | Cell Model | IC50 Value | Reference |

| Nitric Oxide (NO) Suppression | 2D RAW264.7 Macrophages | 26.7 µM | [3] |

| Nitric Oxide (NO) Suppression | 3D RAW264.7 Macrophages | 48.6 µM | [3] |

| c-Src Binding | - | 20.9 µM | [3][11] |

| ROS-Scavenging Capacity | - | 2.71 µM | [3][11] |

Table 1: IC50 Values for this compound

| Inflammatory Mediator | Cell Model | Concentration of 7,3',4'-HOFL | Effect | Reference |

| IL-1β (gene expression) | 2D & 3D RAW264.7 Macrophages | 60 µM | Downregulated to baseline | [3] |

| IL-6 (gene expression) | 2D & 3D RAW264.7 Macrophages | 60 µM | Downregulated to baseline | [3] |

| TNF-α (gene expression) | 2D RAW264.7 Macrophages | High concentrations | ~66% suppression | [3] |

| TNF-α (gene expression) | 3D RAW264.7 Macrophages | - | No suppression | [3] |

| iNOS (protein expression) | 2D RAW264.7 Macrophages | 60 µM | Significant decrease | [3] |

| COX-2 (protein expression) | 2D RAW264.7 Macrophages | 60 µM | 35% decrease | [3] |

| iNOS (protein expression) | 3D RAW264.7 Macrophages | 60 µM | Attenuated inhibitory efficacy | [3] |

| COX-2 (protein expression) | 3D RAW264.7 Macrophages | 60 µM | No significant decrease | [3] |

| Pro-inflammatory Mediators (NO, iNOS, COX-2) | LPS-stimulated BV2 Microglia | Not specified | Significantly suppressed | [2] |

| Pro-inflammatory Cytokine (IL-6) | LPS-stimulated BV2 Microglia | Not specified | Significantly suppressed | [2] |

| Reactive Oxygen Species (ROS) | LPS-stimulated BV2 Microglia | Not specified | Markedly inhibited | [2] |

Table 2: Effects of this compound on Inflammatory Mediators

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV2 are commonly used.[2][3]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 4 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 100 ng/mL or 1 µg/mL) for a designated time (e.g., 12 or 20 hours).[3][9]

Cell Viability Assay

-

Principle: To determine the cytotoxic effects of the compound, cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

-

Procedure: Cells are seeded in 96-well plates, treated with the compound for 24 hours, and then incubated with MTT solution. The resulting formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured to determine cell viability.[9]

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]

-

Procedure: Culture supernatants from treated cells are mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is calculated from a standard curve.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA kits are used to quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatants.[9]

-

Procedure: The assay is performed according to the manufacturer's instructions, involving the use of specific antibodies to capture and detect the target cytokine. The concentration is determined by comparison with a standard curve.[12]

Western Blotting for Protein Expression

-

Principle: Western blotting is used to determine the protein levels of key signaling molecules (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK) and inflammatory enzymes (iNOS, COX-2).[2][3]

-

Procedure: Total protein is extracted from treated cells, separated by SDS-PAGE, and transferred to a membrane. The membrane is then incubated with primary antibodies against the proteins of interest, followed by secondary antibodies. The protein bands are visualized and quantified.[12]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

Principle: RT-qPCR is employed to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.

-

Procedure: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers. The relative gene expression is calculated after normalization to a housekeeping gene.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

Conclusion

This compound exhibits potent anti-inflammatory effects by targeting multiple key signaling pathways, including NF-κB, MAPK, and JAK-STAT. Its ability to suppress the production of a broad range of pro-inflammatory mediators underscores its therapeutic potential for the treatment of inflammatory diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising natural compound. Future studies should focus on in vivo efficacy and safety profiling to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antineuroinflammatory Effects of 7,3',4'-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Preliminary Anticancer Studies on 7,3',4'-Trihydroxyflavone: A Technical Guide

This technical guide provides an in-depth overview of the preliminary anticancer studies on 7,3',4'-Trihydroxyflavone (7,3',4'-THF), a naturally occurring flavonoid. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It covers its cytotoxic and antioxidant activities, proposed mechanisms of action involving key cellular signaling pathways, and detailed experimental protocols for in vitro assessment.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound and related trihydroxyflavones, highlighting their cytotoxic and antioxidant activities against various cancer cell lines and in cell-free assays.

Table 1: Cytotoxic Activity of Trihydroxyflavones against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Exposure Time (h) | Reference |

| 3',4',5-Trihydroxyflavone | A549 (Lung) | MTT | ~15 | Not Specified | [1][2] |

| 3',4',5-Trihydroxyflavone | MCF-7 (Breast) | MTT | ~12 | Not Specified | [1][2] |

| 3,3',6-Trihydroxyflavone | U87 (Glioblastoma) | MTT | ~20 | Not Specified | [1][2] |

| This compound | RAW264.7 (Macrophage) | Not Specified | >60 (2D), >100 (3D) | Not Specified | [3][4] |

Note: Specific IC50/EC50 values for this compound against A549, MCF-7, and U87 were not explicitly detailed in the provided search results, but the general activity for trihydroxyflavones is in the 10-50 µM range.[1][2]

Table 2: Antioxidant and Inhibitory Activities of this compound

| Activity | Assay System | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Cell-free | 2.2 | [5] |

| Peroxynitrite Radical Scavenging | Cell-free | 5.78 | [5] |